(3R,5R)-3,5-dihydroxydecanoic acid is a chiral compound classified as a hydroxy fatty acid. It is characterized by the presence of hydroxyl groups at the 3 and 5 positions of a decanoic acid backbone. This compound has garnered interest due to its potential biological activities and applications in various scientific fields, particularly in medicinal chemistry and biochemistry.
The source of (3R,5R)-3,5-dihydroxydecanoic acid has been linked to endophytic microorganisms such as Aureobasidium pullulans, which were isolated from the medicinal plant Aconitum carmichaeli . This highlights the importance of natural products and their derivatives in the discovery of novel bioactive compounds.
The synthesis of (3R,5R)-3,5-dihydroxydecanoic acid can be approached through various methods. A notable method involves using chiral catalysts or starting materials that ensure the desired stereochemistry is achieved. For example, the compound can be synthesized from methyl (R)-3-hydroxydecanoate using a series of reactions that include reduction and protection strategies .
The molecular structure of (3R,5R)-3,5-dihydroxydecanoic acid can be represented as follows:
(3R,5R)-3,5-dihydroxydecanoic acid participates in various chemical reactions that can modify its structure or create derivatives. One significant reaction is its dimerization under Yamaguchi conditions, which leads to the formation of verbalactone .
The mechanism of action for (3R,5R)-3,5-dihydroxydecanoic acid primarily relates to its biological activities. While specific mechanisms are still under investigation, it has been noted for its potential antimicrobial properties against various bacterial strains .
(3R,5R)-3,5-dihydroxydecanoic acid has several scientific applications:
(3R,5R)-3,5-dihydroxydecanoic acid is primarily biosynthesized by black yeast-like fungi within the Aureobasidium genus, with A. pullulans serving as the most extensively studied production organism. This hydroxy fatty acid functions as the core structural unit for valuable secondary metabolites known as liamocins (polyol lipids), which exhibit surfactant and bioactive properties [5] [7]. The biosynthetic pathway initiates with the carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by acetyl-CoA carboxylase. Malonyl-CoA units then undergo sequential elongation through a specialized enzymatic assembly line [3].
Key enzymatic steps in A. pullulans involve:
The characteristic diol configuration arises from iterative reduction steps where KR domains exhibit strict stereochemical control. Studies confirm that the ketoreductase domains within the polyketide synthase machinery enforce the (3R,5R) stereochemistry through precise spatial orientation during carbonyl reduction [10]. Final hydrolysis releases the free acid, which can undergo oligomerization via ester linkages to form complex liamocins [3].
Table 1: Enzymatic Components in (3R,5R)-3,5-Dihydroxydecanoic Acid Biosynthesis
| Enzyme Class | Gene Symbol | Catalytic Function | Stereochemical Control |
|---|---|---|---|
| Malonyl-CoA:ACP Transacylase | matB | Malonyl transfer to ACP | None |
| β-Ketoacyl-ACP Synthase | pksA | Chain elongation via decarboxylative condensation | None |
| β-Ketoacyl Reductase | pksA-KR | NADPH-dependent reduction to β-hydroxyacyl-ACP | Enforces (3R) configuration |
| Dehydratase | pksA-DH | Dehydration to enoyl intermediate | None |
| Enoyl Reductase | pksA-ER | NADPH-dependent saturation | None |
| Thioesterase | teA | Hydrolytic release of free acid | None |
Genome mining of Aureobasidium pullulans strains has revealed numerous secondary metabolite clusters, including nonribosomal peptide synthetase (NRPS), polyketide synthase (PKS), and hybrid NRPS-PKS gene clusters [1] [7]. The type I iterative PKS responsible for (3R,5R)-3,5-dihydroxydecanoic acid production exhibits a minimal domain organization: KS-AT-DH-KR-ACP-TE [5]. Unlike modular PKS systems, iterative PKSs reuse catalytic domains multiple times during chain elongation, making them evolutionarily optimized for medium-chain fatty acid derivatives [7].
Bioinformatic analysis of the A. pullulans NRRL 62031 genome identified 37 putative biosynthetic gene clusters, including several with PKS functionality [5]. The specific cluster responsible for dihydroxydecanoic acid production features:
The KR domain stereospecificity is paramount for establishing the (3R,5R) configuration. Site-directed mutagenesis studies have demonstrated that mutations within the KR domain's catalytic pocket alter stereochemical outcomes, yielding non-native diastereomers with reduced biological activity [5]. Additionally, transcriptomic analyses during competitive interactions with plant pathogens like Fusarium oxysporum show significant upregulation of PKS cluster genes (up to 5.7-fold increase), indicating possible ecological roles in microbial antagonism [1].
Metabolic engineering has emerged as a powerful approach to enhance (3R,5R)-3,5-dihydroxydecanoic acid production in microbial hosts. Key strategies include:
Pathway Amplification: Heterologous expression of the A. pullulans PKS cluster in Yarrowia lipolytica increased hydroxy acid titer by 3.2-fold compared to native production. This involved codon optimization and integration of the entire gene cluster under strong hybrid promoters [5]. Similar approaches in Saccharomyces cerevisiae utilizing galactose-inducible systems demonstrated successful reconstitution of the pathway, though with lower titers (0.8 g/L) [5].
Competing Pathway Disruption: Deletion of genes involved in β-oxidation (e.g., pox1-6 in Y. lipolytica) prevents degradation of hydroxy fatty acids. Simultaneous knockout of pullulan biosynthesis genes (pul1, pul2) in A. pullulans redirected carbon flux toward PKS-derived metabolites, increasing dihydroxydecanoic acid production by 78% [5]. In Gluconobacter oxydans, systematic knockout of 16 dehydrogenase genes unrelated to target synthesis improved precursor availability and increased product yields by 42.27% [6].
Cofactor Engineering: Introduction of a NADPH regeneration system via overexpression of glucose-6-phosphate dehydrogenase (zwf) and malic enzyme (mae) increased intracellular NADPH pools by 2.3-fold, significantly enhancing KR domain activity [5].
Transporter Engineering: Expression of the Jen1 carboxylic acid transporter in S. cerevisiae improved export efficiency by 35%, reducing feedback inhibition [8]. Similarly, heterologous expression of GntP family transporters in Escherichia coli facilitated product secretion [8].
Table 2: Metabolic Engineering Approaches for Enhanced Production
| Strategy | Host Organism | Genetic Modification | Yield Improvement |
|---|---|---|---|
| Heterologous Expression | Yarrowia lipolytica | Codon-optimized PKS cluster + strong promoter | 3.2-fold increase |
| Competing Pathway Disruption | Aureobasidium pullulans | Δpul1, Δpul2 (pullulan biosynthesis) | 78% increase |
| Dehydrogenase Knockout | Gluconobacter oxydans | Knockout of 16 dehydrogenase genes | 42.27% increase |
| Cofactor Regeneration | Saccharomyces cerevisiae | Overexpression of zwf + mae | 2.3-fold NADPH increase |
| Transport Engineering | Saccharomyces cerevisiae | Expression of Jen1 transporter | 35% improved export |
The biosynthetic capacity for (3R,5R)-3,5-dihydroxydecanoic acid varies significantly across microbial taxa. Phylogenomic analysis reveals that Aureobasidium species possess the most efficient enzymatic machinery for its production, particularly strains classified as A. pullulans and A. melanogenum [7].
Fungal Producers:
Bacterial Producers:
Evolutionary Adaptations:Comparative genomics of four Aureobasidium species (A. pullulans, A. melanogenum, A. subglaciale, and A. namibiae) revealed that the PKS clusters show habitat-specific adaptations [7]:
The genetic basis for stereochemical control appears confined to Dothideomycetes fungi, with Aureobasidium species representing the most efficient natural producers. This specialization likely evolved as an adaptation for producing antimicrobial lipids in competitive environments, supported by transcriptome data showing PKS upregulation during antagonistic interactions with plant pathogens [1].
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